2-CHLORO-N-PHENYLACETAMIDE

Electrosynthesis Reductive dehalogenation Mechanistic electrochemistry

2-Chloro-N-phenylacetamide (chloroacetanilide; C₈H₈ClNO; MW 169.61) is a secondary anilide bearing an α-chloroacetyl group on the aniline nitrogen. The solid compound has a melting point of 136–139 °C, a predicted boiling point of 340 °C, and a density of 1.266 g/cm³; it is practically insoluble in water but soluble in chloroform, methanol, and DMF.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 587-65-5
Cat. No. B031378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CHLORO-N-PHENYLACETAMIDE
CAS587-65-5
Synonyms2-Chloroacetanilide;  Chloracetanilide;  Chloroacetanilide;  N-(2-Chloroacetyl)aniline;  N-(Chloroacetyl)aniline;  N-Phenyl-2-chloroacetamide;  N-Phenyl-2-chloroethanamide;  N-Phenylchloroacetamide;  NSC 311;  Phenylcarbamoylmethyl Chloride;  α-Chloro-N-phenyl
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
InChIKeyVONWPEXRCLHKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-phenylacetamide (CAS 587-65-5): Core Physicochemical and Structural Profile for Procurement Evaluation


2-Chloro-N-phenylacetamide (chloroacetanilide; C₈H₈ClNO; MW 169.61) is a secondary anilide bearing an α-chloroacetyl group on the aniline nitrogen. The solid compound has a melting point of 136–139 °C, a predicted boiling point of 340 °C, and a density of 1.266 g/cm³; it is practically insoluble in water but soluble in chloroform, methanol, and DMF . X‑ray crystallography reveals that the N–H and C=O bonds adopt an anti conformation while the C–Cl and C=O bonds are syn; molecules assemble into infinite N–H⋯O hydrogen‑bonded chains in the [101] direction [1]. Synthetically, it is prepared by condensation of aniline with chloroacetyl chloride in glacial acetic acid .

Why 2-Chloro-N-phenylacetamide Cannot Be Casually Replaced by In‑Class Haloacetanilide Analogs


Although 2‑bromo‑, 2‑iodo‑, and N‑alkyl‑substituted N‑phenylacetamides share a common anilide core, they differ profoundly in electrochemical reduction mechanism, product selectivity, and biological activity profile. The secondary amide N–H proton of 2‑chloro‑N‑phenylacetamide enables a carbanion‑mediated reductive dechlorination that delivers N‑phenylacetamide in nearly quantitative yield, whereas tertiary N‑alkyl analogs follow a radical pathway that generates product mixtures [1]. In antifungal assays, the chloro and bromo congeners exhibit non‑overlapping potency ranges against different fungal genera, and their combination with standard azole antifungals produces distinct interaction profiles [2]. Industrially, the chloro‑specific leaving‑group reactivity is indispensable for the Smiles rearrangement cascade used in continuous‑flow diclofenac sodium manufacture; substituting bromo or iodo analogs disrupts the selectivity and efficiency of this patented process [3]. These non‑interchangeable electrochemical, biological, and process‑chemistry characteristics make generic substitution scientifically unsound.

Quantitative Comparator Evidence for 2-Chloro-N-phenylacetamide: Product Selectivity, Antifungal Potency, and Process Efficiency


Electrochemical Reduction Product Selectivity: 2-Chloro-N-phenylacetamide vs. N‑Alkyl Analogs

In a direct head‑to‑head study, Pasciak et al. (2014) compared the controlled‑potential bulk electrolysis outcomes of three 2‑chloro‑N‑phenylacetamide derivatives at carbon and silver cathodes in DMF/0.05 M TMABF₄. 2‑Chloro‑N‑phenylacetamide (1c) afforded N‑phenylacetamide in almost quantitative yield, whereas the N‑methyl (1a) and N‑ethyl (1b) tertiary amide analogs produced complex mixtures of the dechlorinated amide co‑eluting with N‑alkyl‑N‑phenylaniline side‑products [1]. The mechanistic origin—carbanion intermediate for 1c versus radical intermediate for 1a/1b—was confirmed by coulometric n‑values and DFT computations [1].

Electrosynthesis Reductive dehalogenation Mechanistic electrochemistry

Cyclic Voltammetric Peak Signature: Distinguishing Secondary vs. Tertiary 2‑Chloro‑N‑phenylacetamides

The same 2014 study by Pasciak et al. demonstrated that cyclic voltammograms for reduction of 2‑chloro‑N‑phenylacetamide (1c) exhibit two irreversible cathodic peaks, in contrast to a single irreversible cathodic peak observed for the N‑methyl (1a) and N‑ethyl (1b) analogs at both carbon and silver cathodes [1]. The dual‑peak signature of 1c indicates sequential one‑electron reduction steps proceeding through a carbanion intermediate, whereas the single‑peak voltammetry of 1a and 1b reflects direct radical‑based cleavage [1]. This voltammetric distinction provides a rapid electroanalytical fingerprint for identity confirmation and mechanistic assignment.

Electroanalytical chemistry Carbon–halogen bond cleavage Reaction mechanism

Antifungal Activity Spectrum: 2‑Chloro‑ vs. 2‑Bromo‑N‑phenylacetamide

Cross‑study comparison reveals distinct antifungal potency profiles for the chloro and bromo congeners. 2‑Chloro‑N‑phenylacetamide displays MIC values of 16–256 μg/mL against Aspergillus flavus [1], 32–256 μg/mL against Aspergillus niger [2], and 128–256 μg/mL against fluconazole‑resistant Candida albicans and Candida parapsilosis [3]. In contrast, 2‑bromo‑N‑phenylacetamide achieves a substantially lower MIC of 32 μg/mL against 87.5% of tested fluconazole‑resistant Candida strains (C. albicans, C. tropicalis, C. glabrata, C. parapsilosis) [4]. Notably, 2‑chloro‑N‑phenylacetamide exhibits antagonism when combined with amphotericin B or fluconazole/ voriconazole [1][2][3], whereas 2‑bromo‑N‑phenylacetamide shows indifferent (non‑antagonistic) interactions with these same antifungals [4]. Both congeners appear to target ergosterol in the fungal plasma membrane, though the chloro analog additionally inhibits conidial germination at its MIC [1][2].

Antifungal drug discovery Aspergillosis Candidiasis Structure–activity relationships

Continuous‑Flow Diclofenac Synthesis: Exclusive Role of the 2‑Chloro Leaving Group in Smiles Rearrangement

In a six‑step continuous‑flow synthesis of diclofenac sodium, Wang et al. (2022) employed 2‑chloro‑N‑phenylacetamide as the essential intermediate for a cascade etherification/Smiles rearrangement with 2,6‑dichlorophenol [1]. The chloro‑specific reactivity of the α‑chloroacetyl group enables this key transformation; substituting bromo or iodo analogs would alter the leaving‑group aptitude and compromise the regioselectivity of the Smiles rearrangement [1]. The integrated flow process achieved diclofenac sodium in 63% isolated overall yield with an average step yield exceeding 90% across six steps and a total residence time of only 205 minutes [1]. Critically, the use of 2‑chloro‑N‑phenylacetamide avoids the extra N‑chloroacetyl installation step required in current industrial batch processes and suppresses amide hydrolysis—a persistent side reaction in the Smiles rearrangement [1].

Process chemistry Continuous flow synthesis NSAID manufacturing Smiles rearrangement

Electrophilic Chlorination Regioselectivity: 2‑Chloroacetanilide vs. Acetanilide

The chlorination of 2‑chloroacetanilide (i.e., 2‑chloro‑N‑phenylacetamide) with molecular chlorine in acetic acid at 25 °C proceeds with distinct regioselectivity: isotopic dilution product analysis revealed 85% 2,4‑dichloroacetanilide and 15% 2,6‑dichloroacetanilide, with no detectable 2,5‑ or 2,3‑dichloro isomers [1]. By comparison, chlorination of the parent acetanilide (N‑phenylacetamide) under analogous conditions yields predominantly para‑substituted product [1]. The chloro substituent on the acetyl side chain exerts a measurable directing effect on the phenyl ring, and the partial rate factors derived from the product distribution allowed the calculation of the meta partial rate factor for chlorine [1]. This regiochemical fingerprint is unique to the 2‑chloroacetyl‑bearing anilide scaffold.

Electrophilic aromatic substitution Regioselectivity Halogenation kinetics

Highest‑Value Application Scenarios for 2‑Chloro‑N‑phenylacetamide Based on Comparative Evidence


Preparative‑Scale Electrosynthetic Dechlorination to N‑Phenylacetamide

The near‑quantitative electrochemical conversion of 2‑chloro‑N‑phenylacetamide to N‑phenylacetamide—demonstrated by Pasciak et al. (2014) at both carbon and silver cathodes [1]—establishes this compound as the preferred substrate for researchers requiring clean, single‑product dechlorination without chromatographic purification. The carbanion‑mediated mechanism unique to the secondary amide form (1c) avoids the radical‑derived product mixtures that plague N‑alkyl‑substituted analogs [1]. This scenario is particularly relevant for laboratories synthesising isotopically labelled N‑phenylacetamide derivatives or preparing the dehalogenated scaffold for downstream functionalisation where product purity is paramount.

Continuous‑Flow Manufacturing of Diclofenac Sodium Intermediate

2‑Chloro‑N‑phenylacetamide is the irreplaceable intermediate for the six‑step continuous‑flow synthesis of diclofenac sodium patented and validated by Wang et al. (2022) [2]. The α‑chloroacetyl group enables the critical cascade etherification/Smiles rearrangement with 2,6‑dichlorophenol; substituting bromo or iodo analogs would disrupt the leaving‑group selectivity that underpins the 63% overall yield and >90% per‑step efficiency [2]. This scenario applies to pharmaceutical CDMOs (Contract Development and Manufacturing Organisations) and generic API manufacturers seeking to implement modern continuous‑flow processes that eliminate the extra N‑chloroacetyl installation and amide hydrolysis side reactions inherent in conventional batch production [2].

Antifungal Lead Optimisation Targeting Aspergillus Species

Based on the MIC range of 16–256 μg/mL demonstrated against Aspergillus flavus [3] and 32–256 μg/mL against Aspergillus niger [4], 2‑chloro‑N‑phenylacetamide is a suitable starting scaffold for medicinal chemistry programmes focused on invasive aspergillosis. The compound offers three key advantages for Aspergillus‑targeted campaigns: (i) conidial germination inhibition at the MIC [3][4], (ii) a plausible ergosterol‑binding mechanism of action [3][4], and (iii) a favourable oral pharmacokinetic profile with low hemolytic and genotoxic potential at 50–500 µg/mL [4]. Its antagonism with voriconazole and amphotericin B [3][4] means it should be developed as a monotherapy candidate, not as a combination agent—a critical differentiation when selecting between chloro and bromo leads.

Regioselective Synthesis of 2,4‑Dichloroacetanilide Derivatives

When 2‑chloro‑N‑phenylacetamide is subjected to electrophilic chlorination with molecular chlorine in acetic acid at 25 °C, the reaction delivers 85% 2,4‑dichloroacetanilide with complete suppression of 2,5‑ and 2,3‑isomers [5]. This predictable regioselectivity—quantified by el Dusouqui et al. (1970) via isotopic dilution [5]—enables synthetic chemists to access 2,4‑dichloro‑substituted anilide scaffolds with confidence. The scenario is directly applicable to the preparation of polysubstituted aromatic intermediates for agrochemical and pharmaceutical discovery where reliable ortho/para‑directing effects are needed without isomeric contamination.

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